Sulfatinib - 1308672-74-3

Sulfatinib

Catalog Number: EVT-287351
CAS Number: 1308672-74-3
Molecular Formula: C24H28N6O3S
Molecular Weight: 480.587
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sulfatinib, also known as HMPL-012, is a small molecule tyrosine kinase inhibitor. [] It acts as a potent and highly selective inhibitor of multiple tyrosine kinases, notably Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3), Fibroblast Growth Factor Receptor 1 (FGFR1), and Colony Stimulating Factor 1 Receptor (CSF1R). [, , , ] In the realm of scientific research, Sulfatinib serves as a valuable tool for investigating the roles of these kinases in various cellular processes, particularly angiogenesis and tumor growth.

Mechanism of Action

Sulfatinib exerts its biological effects by binding to and inhibiting the activity of specific tyrosine kinases, namely VEGFR1-3, FGFR1, and CSF1R. [, , ] This inhibition disrupts downstream signaling pathways crucial for angiogenesis, tumor cell proliferation, and immune modulation within the tumor microenvironment. [, , , ]

  • Anti-angiogenic effect: By inhibiting VEGFRs, Sulfatinib blocks the signaling cascade initiated by Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. [, ] This inhibition hinders the formation of new blood vessels, thereby limiting the supply of nutrients and oxygen to the tumor, ultimately suppressing its growth. [, ]

  • Direct anti-tumor effect: Sulfatinib can directly inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines, including osteosarcoma and medullary thyroid cancer. [, ] It can also suppress tumor cell migration and invasion, potentially by interfering with epithelial-mesenchymal transition (EMT) processes. []

  • Immunomodulatory effect: Sulfatinib exhibits an ability to modulate the tumor microenvironment (TME) by targeting CSF1R. [, , ] This kinase plays a critical role in the differentiation and function of macrophages, including tumor-associated macrophages (TAMs) that can promote tumor growth and immune evasion. [, , ] By inhibiting CSF1R, Sulfatinib may help to re-educate the TME towards a more immune-active state, potentially enhancing anti-tumor immunity. []

Applications
  • Preclinical studies: Sulfatinib has shown promising antitumor activity in preclinical models of various cancers, including:
    • Medullary Thyroid Cancer (MTC): Sulfatinib demonstrated significant antitumor activity both in vitro and in vivo, inhibiting cell viability, inducing apoptosis, and reducing tumor-induced angiogenesis in MTC models. []
    • Osteosarcoma: It suppressed osteosarcoma cell proliferation, migration, and invasion while modulating the tumor microenvironment by inhibiting SSC recruitment, CAF differentiation, and M2 macrophage polarization. []
    • Lung Carcinoids: Sulfatinib effectively inhibited tumor-induced angiogenesis in zebrafish xenograft models of lung carcinoids. []
  • Clinical Trials: Sulfatinib has been evaluated in clinical trials for several cancer types:
    • Neuroendocrine Tumors (NETs): Several clinical trials have explored the efficacy and safety of Sulfatinib in patients with advanced NETs, demonstrating promising antitumor activity and a manageable safety profile. [, , , , , , , , ]
    • Solid Tumors: Early-phase clinical trials have investigated the safety, pharmacokinetics, and preliminary antitumor activity of Sulfatinib in patients with advanced solid tumors. [, , , , , ]
Future Directions
  • Mechanism-based combination therapies: Investigating the synergistic potential of Sulfatinib in combination with other targeted therapies, immunotherapies (such as checkpoint inhibitors []), or conventional chemotherapy regimens.

Cabozantinib

Compound Description: Cabozantinib is a multi-kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), MET, AXL, RET, KIT, and FLT3 []. It is approved for treating medullary thyroid cancer and advanced renal cell carcinoma.

Relevance: Cabozantinib and sulfatinib share similar mechanisms of action, inhibiting multiple tyrosine kinases involved in tumor growth and angiogenesis []. Both compounds target VEGFRs, but cabozantinib has a broader target profile, inhibiting additional kinases like MET, AXL, and RET.

Vandetanib

Compound Description: Vandetanib is another multi-kinase inhibitor targeting VEGFRs, epidermal growth factor receptor (EGFR), and RET []. It is approved for treating medullary thyroid cancer.

Everolimus

Relevance: Everolimus and sulfatinib have been studied as therapeutic options for neuroendocrine tumors (NETs) []. While both demonstrate antitumor activity, they target different pathways: everolimus inhibits mTOR, whereas sulfatinib focuses on tyrosine kinases like VEGFRs and FGFR.

GW2580

Compound Description: GW2580 is a highly selective inhibitor of colony stimulating factor 1 receptor (CSF1R) [].

Relevance: Both sulfatinib and GW2580 inhibit CSF1R, showcasing their potential to modulate the tumor microenvironment by targeting macrophages []. While GW2580 exhibits higher selectivity for CSF1R, sulfatinib also inhibits VEGFRs and FGFR, resulting in a broader target profile.

Properties

CAS Number

1308672-74-3

Product Name

Sulfatinib

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C24H28N6O3S

Molecular Weight

480.587

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

HMPL012; HMPL012; HMPL 012; Sulfatinib; surufatinib;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.